2-(2,5-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Overview
Description
2-(2,5-Dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with both methoxy and trifluoromethyl groups, enhancing its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the methoxy and trifluoromethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxyphenyl)quinoline-4-carboxamide: Lacks the fluoro-trifluoromethylphenyl group.
N-[2-Fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide: Lacks the dimethoxyphenyl group.
Uniqueness
The combination of the dimethoxyphenyl and fluoro-trifluoromethylphenyl groups in 2-(2,5-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide makes it unique. This dual substitution enhances its chemical reactivity, stability, and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F4N2O3/c1-33-15-8-10-23(34-2)18(12-15)21-13-17(16-5-3-4-6-20(16)30-21)24(32)31-22-11-14(25(27,28)29)7-9-19(22)26/h3-13H,1-2H3,(H,31,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYDPEVZVWCELV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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